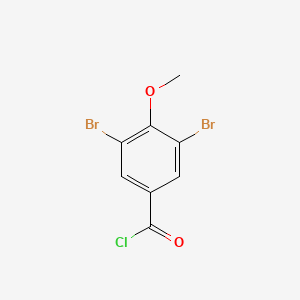

3,5-Dibromo-4-methoxybenzoyl chloride

Description

BenchChem offers high-quality 3,5-Dibromo-4-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H5Br2ClO2 |

|---|---|

Molecular Weight |

328.38 g/mol |

IUPAC Name |

3,5-dibromo-4-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H5Br2ClO2/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3 |

InChI Key |

OUMLAMVDXFJCPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3,5-Dibromo-4-methoxybenzoyl chloride

An In-Depth Technical Guide to 3,5-Dibromo-4-methoxybenzoyl Chloride: Synthesis, Properties, and Applications

Introduction

3,5-Dibromo-4-methoxybenzoyl chloride stands as a pivotal, though not widely cataloged, synthetic intermediate for researchers in medicinal chemistry and advanced organic synthesis. Its molecular architecture, featuring a highly reactive acyl chloride group appended to a benzene ring substituted with a methoxy group and two sterically significant bromine atoms, offers a unique combination of reactivity and functionality. The bromine atoms and the methoxy group critically influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for generating novel molecular entities.[1][2][3] This guide provides a comprehensive overview of its synthesis, characterization, handling, and core applications, grounded in the principles of synthetic organic chemistry.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.

Chemical Structure and Properties

The structure of 3,5-Dibromo-4-methoxybenzoyl chloride is defined by a central benzene ring with substituents at positions 1, 3, 4, and 5. The acyl chloride at position 1 is the primary site of reactivity, while the substituents at positions 3, 4, and 5 modulate this reactivity and confer specific properties to the resulting derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₅Br₂ClO₂ | Inferred |

| Molecular Weight | 328.39 g/mol | Inferred |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs[4][5] |

| CAS Number | Not explicitly found; precursor is 4073-35-2[2] | |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, Toluene); Reacts violently with water and protic solvents | Inferred from analogs[6][7] |

Note: Some properties are inferred based on the precursor, 3,5-Dibromo-4-methoxybenzoic acid, and structurally similar acyl chlorides, as direct experimental data for this specific compound is sparse in readily available literature.

Anticipated Spectroscopic Profile

| Spectroscopy | Feature | Expected Region/Value |

| ¹H NMR (CDCl₃) | Aromatic Protons (2H, singlet) | δ 8.0 - 8.2 ppm |

| Methoxy Protons (3H, singlet) | δ 3.9 - 4.1 ppm | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ 167 - 170 ppm |

| Aromatic C-O | δ 158 - 162 ppm | |

| Aromatic C-Br | δ 115 - 120 ppm | |

| Aromatic C-H | δ 130 - 135 ppm | |

| Aromatic C-COCl | δ 130 - 133 ppm | |

| Methoxy Carbon (-OCH₃) | δ ~60 ppm | |

| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1770 - 1815 cm⁻¹ (strong) |

| C-O-C Stretch (Aryl Ether) | 1250 - 1270 cm⁻¹ (strong) | |

| C-Cl Stretch | 650 - 850 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Complex isotopic pattern due to Br and Cl |

Part 2: Synthesis and Safe Handling

The synthesis of 3,5-Dibromo-4-methoxybenzoyl chloride is a logical two-step process starting from a commercially available precursor. The causality behind this strategy is straightforward: first, the aromatic core is functionalized, and second, the carboxylic acid is activated to the more reactive acyl chloride.

Synthetic Workflow

The overall transformation begins with the electrophilic bromination of 4-methoxybenzoic acid to install the two bromine atoms, followed by the conversion of the resulting carboxylic acid to the target acyl chloride using a chlorinating agent.

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

This protocol is based on the well-established electrophilic aromatic substitution reaction. The methoxy group is a strong activating, ortho-, para-director. Since the para position is blocked by the carboxylic acid, bromination occurs at the two ortho positions.

Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and dropping funnel, dissolve 4-methoxybenzoic acid in glacial acetic acid. Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromine Addition: While stirring at room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise. The reaction is exothermic and will evolve HBr gas, requiring a proper quench/scrubbing setup.

-

Reaction and Monitoring: After addition, the mixture can be gently heated (e.g., to 60-80°C) for several hours to drive the reaction to completion.[2] Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture and pour it into cold water. The excess bromine is quenched by the addition of a sodium thiosulfate solution.

-

Isolation and Purification: The precipitated solid product is collected by vacuum filtration and washed with cold water.[2] The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield white to off-white crystals.[2]

Protocol 2: Conversion to 3,5-Dibromo-4-methoxybenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the equilibrium towards the product according to Le Chatelier's principle.[11][12]

Methodology:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a scrubbing solution (e.g., NaOH solution). Add 3,5-Dibromo-4-methoxybenzoic acid to the flask.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask, either neat or with an inert solvent like toluene.[13] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[12][14]

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The evolution of gases (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.

-

Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-Dibromo-4-methoxybenzoyl chloride, often a solid, remains. It can be purified by recrystallization or used directly in the next step.

Safety and Handling

Acyl chlorides are hazardous reagents that demand respect and appropriate handling procedures.

| Hazard | Description | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage.[6][15] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. |

| Reactivity with Water | Reacts violently with water, including moisture in the air, to release corrosive HCl gas.[4][7][16] | Handle exclusively in a fume hood and under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is scrupulously dried. |

| Inhalation Toxicity | Vapors are harmful if inhaled and can cause respiratory tract irritation.[16] | Always work in a well-ventilated fume hood. |

| Storage | Moisture-sensitive.[7] Pressure can build up in sealed containers due to slow decomposition.[4][5] | Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols. |

Part 3: Reactivity and Synthetic Applications

The synthetic utility of 3,5-Dibromo-4-methoxybenzoyl chloride is rooted in the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion—an excellent leaving group. This makes the reaction highly efficient and broadly applicable.[17]

Caption: General mechanism of nucleophilic acyl substitution.

Key Application: Amide Bond Formation

A premier application of this reagent is in the synthesis of N-substituted benzamides. The resulting structures are prevalent in medicinal chemistry. For instance, benzamide derivatives have demonstrated potent activity as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[1][18] The dibromo-methoxy substitution pattern provides a unique scaffold for tuning the pharmacological properties of these inhibitors.

Protocol 3: Synthesis of a Representative N-Aryl Benzamide

This protocol outlines the reaction with an amine to form a stable amide bond, a reaction that is both rapid and high-yielding.[19][20][21]

Methodology:

-

Setup: In a dry flask under an inert atmosphere, dissolve the amine (e.g., 3,5-dimethoxyaniline) and a non-nucleophilic base (e.g., triethylamine or pyridine, ~1.5-2.0 equivalents) in an aprotic solvent like dichloromethane (DCM). Cool the solution in an ice bath (0°C).

-

Acyl Chloride Addition: Dissolve 3,5-Dibromo-4-methoxybenzoyl chloride in DCM and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). The base is crucial as it neutralizes the HCl byproduct, preventing the protonation of the starting amine.[22][23]

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

3,5-Dibromo-4-methoxybenzoyl chloride is a highly functionalized and reactive building block with significant potential for constructing complex molecular architectures. Its synthesis from readily available materials is robust, and its reactivity as an acylating agent is predictable and efficient. For researchers and drug development professionals, this reagent provides a valuable entry point for creating novel benzamide libraries and other derivatives, where the interplay of its bromo and methoxy substituents can be strategically exploited to optimize biological activity and pharmacokinetic profiles. Proper adherence to safety protocols is paramount when handling this energetic and corrosive compound.

References

- How Do Acyl Chlorides Form Primary and Secondary Amides? - YouTube. (n.d.).

- Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.

- Khan Academy. (n.d.). Amide formation from acyl chloride.

- Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides).

- Chemguide. (n.d.). The preparation of amides.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.

- Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.

- The Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- Organic Chemistry Guru. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).

- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.

- BenchChem. (n.d.). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.

- BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.

- TCI Chemicals. (2025, July 7). SAFETY DATA SHEET - 3,5-Dimethoxybenzoyl Chloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methoxybenzoyl chloride.

- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET - 4-METHOXY BENZOYL CHLORIDE.

- NOAA. (n.g.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.

- ChemicalBook. (n.d.). 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum.

- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.

- PMC. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.

- ECHEMI. (n.d.). 100-07-2, 4-Methoxybenzoyl chloride Formula.

- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.

- SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. orgosolver.com [orgosolver.com]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. prepchem.com [prepchem.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 22. Khan Academy [khanacademy.org]

- 23. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility & Handling of 3,5-Dibromo-4-methoxybenzoyl Chloride

Executive Summary

3,5-Dibromo-4-methoxybenzoyl chloride (CAS: 4073-36-3) is a critical electrophilic intermediate used primarily in the synthesis of biologically active heterocycles, including benzamides and oxazine derivatives for pharmaceutical applications. As an acyl halide, its utility is defined by its high reactivity toward nucleophiles; however, this same property renders it highly sensitive to moisture and protic solvents.

This guide provides a definitive technical analysis of the solubility landscape for 3,5-Dibromo-4-methoxybenzoyl chloride. It moves beyond simple "soluble/insoluble" binaries to explain the functional solubility required for synthesis, purification, and analysis, ensuring researchers maximize yield and minimize hydrolytic degradation.

Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to solvent selection. The molecule features a lipophilic benzoyl core modified by two heavy bromine atoms and a methoxy group.

| Property | Data |

| Chemical Name | 3,5-Dibromo-4-methoxybenzoyl chloride |

| CAS Number | 4073-36-3 |

| Molecular Formula | C₈H₅Br₂ClO₂ |

| Molecular Weight | ~328.38 g/mol |

| Physical State | Crystalline Solid (at 20°C) |

| Polarity | Moderate (Dipolar aprotic character due to carbonyl/halogens) |

| Primary Hazard | Corrosive, Moisture Sensitive (Lachrymator) |

Solubility Mechanism: The presence of the bulky bromine atoms at the 3 and 5 positions increases the lipophilicity of the molecule compared to unsubstituted benzoyl chloride. Consequently, it exhibits excellent solubility in non-polar and moderately polar aprotic solvents but is incompatible with protic solvents due to rapid solvolysis.

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic capability to dissolve the solute and their kinetic stability (inertness) toward the acyl chloride functionality.

Recommended Solvents (Aprotic)

These solvents are chemically inert toward the acid chloride and are suitable for reaction media, extraction, or spectroscopic analysis.

| Solvent | Solubility Rating | Functional Application | Notes |

| Dichloromethane (DCM) | Excellent (>200 g/L) | Synthesis, Extraction | Preferred solvent. High solubility due to polarizability match. Easily removed (bp 40°C). |

| Tetrahydrofuran (THF) | High (>100 g/L) | Synthesis (Grignard/Lithiation) | Critical: Must be anhydrous and free of peroxides. Commercial THF often contains water/stabilizers that trigger hydrolysis. |

| Toluene / Benzene | Good (>50 g/L) | Reflux Reactions, Recrystallization | Excellent for high-temperature acylations. Toluene is preferred over benzene due to lower toxicity. |

| Ethyl Acetate | Moderate/High | Extraction, TLC | Suitable for workup. Ensure ethyl acetate is dry; wet EtOAc will hydrolyze the chloride over time. |

| Acetonitrile (MeCN) | Moderate | Polar Reactions | Useful for reactions requiring higher polarity, but strict anhydrous conditions are required. |

Incompatible Solvents (Protic/Reactive)

WARNING: The following solvents must never be used for dissolving the compound for storage or reaction, as they act as nucleophiles, destroying the material.

-

Water: Causes rapid hydrolysis to 3,5-Dibromo-4-methoxybenzoic acid and HCl gas.

-

Methanol / Ethanol: Causes rapid alcoholysis to form methyl/ethyl esters.

-

Dimethyl Sulfoxide (DMSO): While aprotic, DMSO can react with acid chlorides (Swern-type chemistry) or accelerate hydrolysis if wet. Use with extreme caution.

-

Amines (Primary/Secondary): React immediately to form amides. Only use if the amine is the intended reactant.

Mechanistic Visualization: Reactivity vs. Solubility

The following diagram illustrates the divergent pathways the molecule takes depending on the solvent environment.

Figure 1: Stability pathways of 3,5-Dibromo-4-methoxybenzoyl chloride in different solvent classes.

Experimental Protocols

Protocol: Qualitative Solubility Testing

Use this protocol to verify solvent suitability before scaling up.

-

Preparation: Dry a 2 mL GC vial or test tube in an oven at 110°C for 1 hour. Allow to cool in a desiccator.

-

Sampling: Weigh approximately 10 mg of 3,5-Dibromo-4-methoxybenzoyl chloride into the vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (must be anhydrous).

-

Observation:

Protocol: Recrystallization (Purification)

If the acid chloride degrades or contains impurities, it can often be purified via recrystallization from non-polar solvents.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Toluene .

-

Filtration: If insoluble particles remain (likely the carboxylic acid hydrolysis product), filter the hot solution rapidly through a glass frit under nitrogen.

-

Crystallization: Add hot Hexane or Heptane dropwise until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer.

-

Collection: Filter the crystals under an inert atmosphere (nitrogen blanket) to prevent hydrolysis from atmospheric moisture.

Handling & Storage

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Seals: Use Parafilm or Teflon tape over caps to prevent moisture ingress.

-

Glassware: All glassware must be flame-dried or oven-dried.

Synthesis Workflow Visualization

The following decision tree guides the researcher in selecting the correct solvent system based on the intended chemical transformation.

Figure 2: Solvent selection decision tree for synthesis and analysis applications.

References

-

PubChem. (n.d.).[4] 3,5-Dichloro-4-methoxybenzoyl chloride (Analogous Compound Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- European Patent Office. (2004). EP 1 732 898 B1: Compounds for inhibiting IGF-1R. (Lists 3,5-dibromo-4-methoxybenzoyl chloride as intermediate).

Sources

- 1. 4-Methoxybenzoyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 4-Methoxybenzoyl chloride CAS#: 100-07-2 [m.chemicalbook.com]

- 4. 3,5-Dibromo-4-hydroxybenzoyl chloride | C7H3Br2ClO2 | CID 13029398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 3,5-Dibromo-4-methoxybenzoyl chloride

Executive Summary & Strategic Importance

In the landscape of advanced active pharmaceutical ingredient (API) development, 3,5-Dibromo-4-methoxybenzoyl chloride (CAS: 4073-36-3) [1] serves as a critical electrophilic building block. It is extensively utilized in the synthesis of complex heterocyclic derivatives, including URAT1 inhibitors for the treatment of hyperuricemia and gout[2], as well as IGF-1R down-regulating compounds targeted for oncology[1].

However, the deployment of this reagent requires a rigorous balance between synthetic utility and occupational safety. As a highly reactive acyl halide, it presents severe moisture sensitivity and corrosiveness. More critically, field experience and patent literature indicate that its reaction with certain oxazine derivatives can generate toxic intermediates capable of inducing genetic mutations[3]. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required for this compound.

Physicochemical Profiling & Reactivity Mechanisms

To predict the behavior of 3,5-Dibromo-4-methoxybenzoyl chloride in synthetic workflows, one must understand its molecular architecture. The electron-withdrawing nature of the two bromine atoms at the meta positions (3,5-) exacerbates the electrophilicity of the acyl carbon, making it highly susceptible to nucleophilic attack. Consequently, exposure to atmospheric moisture leads to rapid nucleophilic acyl substitution, violently releasing corrosive hydrogen chloride (HCl) gas.

Table 1: Physicochemical & Hazard Profile

| Parameter | Specification / Description |

| IUPAC Name | 3,5-Dibromo-4-methoxybenzoyl chloride |

| CAS Registry Number | 4073-36-3[1] |

| Molecular Formula | C8H5Br2ClO2 |

| Molecular Weight | ~328.38 g/mol |

| Physical State | Off-white to pale yellow solid/crystalline powder |

| Primary Hazard Class | Corrosive (Causes severe skin burns and eye damage) |

| Reactivity Profile | Reacts violently with water, alcohols, and primary/secondary amines. |

| Synthetic Utility | N-acylation of heterocyclic amines; API intermediate synthesis[2]. |

Mechanistic Toxicology and Advanced Safety Handling

Standard Material Safety Data Sheets (MSDS) classify acyl chlorides primarily as severe contact hazards. However, in pharmaceutical synthesis, the toxicological profile extends to the reaction's transitional states.

The Mutagenicity Risk: During the synthesis of oxazine-based heterocyclic derivatives, the degradation of intermediates or uncontrolled thermal reactions involving 3,5-dibromo-4-methoxybenzoyl chloride can generate highly toxic impurities[4]. These specific intermediates have been documented to induce genetic mutations, necessitating both stringent thermal control during synthesis and rigorous downstream purification to ensure clinical safety[3].

Causality-Driven Engineering Controls:

-

Atmospheric Control: Because the compound hydrolyzes instantly in ambient humidity to form HCl, all handling must occur within an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a dedicated glovebox.

-

Thermal Regulation: The amidation reaction is highly exothermic. Without cryogenic control, localized heating accelerates side reactions that yield the aforementioned mutagenic impurities[4].

Validated Experimental Protocols

Protocol A: Cryogenic N-Acylation for URAT1 Inhibitor Intermediates

Causality Check: Conducting this amidation at -72°C kinetically favors the desired N-acylation while suppressing the activation energy required for the formation of mutagenic degradation products[2].

-

Vessel Preparation: Flame-dry a multi-neck round-bottom flask under a continuous Argon sweep to ensure a strictly anhydrous environment.

-

Substrate Loading: Dissolve the target oxazine derivative in anhydrous dichloromethane (DCM). Add 1.5 equivalents of a non-nucleophilic base (e.g., Triethylamine) to act as an HCl scavenger.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -72°C[2].

-

Reagent Addition: Dissolve 3,5-dibromo-4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes. Self-Validation: Monitor the internal temperature; addition rate must not allow the temperature to rise above -65°C.

-

Reaction & Quenching: Stir the mixture at -72°C for 10 minutes[2]. Quench the reaction safely by adding cold water (

) dropwise[2]. The cold water hydrolyzes any residual acyl chloride safely while the low temperature prevents violent exotherms. -

Extraction: Warm to room temperature. Extract the aqueous layer with Ethyl Acetate (EA) three times[2]. Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: Emergency Spill Response and Quenching

Causality Check: Direct application of water to a bulk acyl chloride spill triggers a violent exothermic hydrolysis, vaporizing the generated HCl and causing a severe inhalation hazard. A buffered, endothermic quench is mandatory.

-

Evacuation & PPE: Immediately evacuate the zone. Responders must don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty butyl rubber gloves.

-

Inert Containment: Cover the spill entirely with dry sand or vermiculite. Critical Warning: Never use combustible absorbents like sawdust, which can ignite from the heat of hydrolysis.

-

Buffered Neutralization: Slowly sweep the absorbed material into a large, open high-density polyethylene (HDPE) container filled with a cold, saturated solution of Sodium Bicarbonate (

). -

Self-Validation & Disposal: The

neutralizes the HCl, producing

System Workflows & Visualizations

Diagram 1: Reaction Pathway and Impurity Generation

The following diagram illustrates the mechanistic divergence of the reagent based on thermal control, highlighting the pathway that leads to genetic mutation risks.

Caption: Mechanistic divergence of 3,5-dibromo-4-methoxybenzoyl chloride amidation based on thermal control.

Diagram 2: Chemical Spill Response Workflow

This workflow maps the self-validating safety protocol for neutralizing an acyl chloride spill without triggering an uncontrolled HCl gas release.

Caption: Step-by-step safety and neutralization workflow for acyl chloride spills.

References

- EP 1 732 898 B1 - googleapis.

- US12103938B2 - Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound (Details on mutagenic intermediates and purific

- WO 2020/253659 A1 - googleapis.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US12103938B2 - Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound - Google Patents [patents.google.com]

- 4. US12103938B2 - Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound - Google Patents [patents.google.com]

Technical Guide: Thermal Stability & Decomposition of 3,5-Dibromo-4-methoxybenzoyl Chloride

[1]

Executive Summary & Critical Handling

3,5-Dibromo-4-methoxybenzoyl chloride is a highly reactive acyl chloride intermediate.[1] While thermally stable up to moderate processing temperatures (<100°C) in anhydrous environments, it exhibits acute instability in the presence of moisture and nucleophiles.[2][3]

-

Primary Risk: Rapid hydrolysis releasing corrosive Hydrogen Chloride (HCl) gas and reverting to the parent benzoic acid.[1][2][3]

-

Thermal Risk: High-temperature decarbonylation (>200°C) or metal-catalyzed decomposition.[1][2]

-

Operational Recommendation: For maximum reproducibility, generate in situ from the acid precursor and use immediately without isolation.[2][3] If isolation is required, store as a solid under Argon at 2–8°C.[2][3]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

| Property | Data | Note |

| Chemical Name | 3,5-Dibromo-4-methoxybenzoyl chloride | |

| CAS Number | 4073-36-3 | Validated via patent literature [1].[1][4][5] |

| Molecular Formula | C₈H₅Br₂ClO₂ | |

| Molecular Weight | 328.39 g/mol | High MW due to bromine content.[1][2][3] |

| Physical State | Solid (Crystalline) | Inferred from high MW and symmetry.[1][2][3] |

| Precursor | 3,5-Dibromo-4-methoxybenzoic acid | CAS 4073-35-2; MP: 226–229°C [2].[1] |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts with protic solvents (MeOH, Water).[3] |

Thermal Decomposition Mechanisms

Understanding the decomposition requires analyzing the electronic competition between the Methoxy (-OMe) and Bromo (-Br) substituents.[1][3]

A. Electronic Environment & Reactivity[1][2][3]

-

Methoxy Effect (+R): The 4-methoxy group typically donates electrons via resonance, stabilizing the acylium ion.[1][2][3] However, in this molecule, the 3,5-dibromo substituents create significant steric hindrance.[3]

-

Steric Inhibition: The bulky bromine atoms force the methoxy group out of planarity with the benzene ring, diminishing its resonance stabilization.[2][3]

-

Net Result: The carbonyl carbon remains highly electrophilic (activated by the inductive withdrawal of the bromines), making the compound more susceptible to hydrolysis than unsubstituted anisoyl chloride.[1][2][3]

B. Decomposition Pathways[1][2][3][12]

1. Hydrolytic Decomposition (Dominant)

Upon exposure to atmospheric moisture, the C-Cl bond cleaves rapidly.[1][2][3]

-

Observation: White fuming (HCl mist) and formation of an insoluble precipitate (the parent acid).[1][2][3]

2. Thermal Decarbonylation (High Energy)

At temperatures exceeding 200°C, or in the presence of transition metals (Pd, Rh), the molecule can eject carbon monoxide.[1][2][3]

-

Relevance: Low risk during standard storage; high risk during high-temperature distillation or metal-catalyzed cross-coupling.[1][2]

3. Dimerization/Polymerization

Unlike nitro-benzoyl chlorides, this compound is less prone to explosive polymerization.[1][2] However, prolonged heating can lead to the formation of anhydrides via reaction with trace hydrolyzed acid.[2][3]

Visualization of Pathways[3][13]

The following diagram illustrates the synthesis, stability, and decomposition logic.

Caption: Pathways showing synthesis (blue) and decomposition modes: Hydrolysis (red, primary risk), Anhydride formation (yellow), and Decarbonylation (green).[1]

Experimental Protocols

Protocol A: Synthesis & In Situ Utilization (Recommended)

Rationale: Avoids isolation losses and hydrolysis risks.[1][2][3]

-

Setup: Flame-dried 2-neck RBF under Nitrogen flow.

-

Charge: Suspend 1.0 eq 3,5-Dibromo-4-methoxybenzoic acid in anhydrous Toluene or DCM.

-

Activation: Add catalytic DMF (1-2 drops).

-

Chlorination: Add 1.5 eq Oxalyl Chloride dropwise at 0°C.

-

Reaction: Stir at RT for 2–4 hours until gas evolution ceases and solid dissolves.

-

Workup: Evaporate solvent/excess reagent under reduced pressure. Do not wash with water. [1][2]

-

Usage: Redissolve the crude residue immediately in the reaction solvent (e.g., THF) for the next step (e.g., Amide coupling).

Protocol B: Thermal Stability Testing (TGA/DSC)

Storage & Handling Specifications

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Retards thermal disproportionation and anhydride formation.[1] |

| Atmosphere | Argon or Nitrogen | Essential.[1][2][3] CO2/Air contains moisture which triggers hydrolysis.[1][2][3] |

| Container | Schlenk flask or sealed vial | Standard screw caps are insufficient for long-term storage of acid chlorides.[1][2] |

| Desiccant | P2O5 or Silica Gel | Secondary containment with desiccant prevents ambient moisture ingress.[1][2][3] |

| Shelf Life | < 1 Month (Solid) | Best used within 24 hours of synthesis.[1][2][3] |

References

-

European Patent Office. (2004).[1][2][3] Substituted Benzoyl Chlorides as Intermediates. Patent EP1732898B1.[1][2][3] (Identifies CAS 4073-36-3).[1][2]

-

BenchChem. (2025).[1][2][3][6] Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid. (Precursor properties).

-

NIST Chemistry WebBook. (2024).[1][2][3] Benzoyl Chloride Thermochemistry. (General benzoyl chloride stability data).[1][2][3]

-

Org. Synth. (2004).[1][2][3] General Procedures for Acid Chloride Synthesis. Organic Syntheses, Coll. Vol. 10. (Standard protocols).[1][2][3]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. (7-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(3,5-dibromo-4-methoxyphenyl)methanone - CAS号 1198154-08-3 - 摩熵化学 [molaid.com]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of 3,5-Dibromo-4-methoxybenzoyl Chloride in Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, 3,5-Dibromo-4-methoxybenzoyl chloride represents a high-value electrophilic building block. It serves as the primary reagent for introducing the 3,5-dibromo-4-methoxybenzoyl pharmacophore—a moiety distinguished by its unique combination of steric bulk, lipophilicity, and halogen-bonding capability.

This guide moves beyond standard catalog descriptions to analyze the reagent's utility in modulating metabolic stability (blocking P450 oxidation sites) and enhancing ligand-target affinity through halogen-mediated interactions. We present validated synthetic protocols, mechanistic insights into its reactivity, and its application in developing kinase inhibitors and metabolic modulators.

Part 1: Chemical Profile & Mechanistic Utility

The Pharmacophore: Why 3,5-Dibromo?

The 3,5-dibromo-4-methoxy substitution pattern is not merely a structural decoration; it is a functional tool in Lead Optimization.

-

Metabolic Blocking: The C3 and C5 positions of the phenyl ring are metabolically vulnerable sites for cytochrome P450 oxidative metabolism. Installing bromine atoms at these positions sterically and electronically blocks hydroxylation, significantly extending the half-life (

) of the resulting drug candidate. -

Halogen Bonding (

-hole): Unlike fluorine, bromine atoms possess a distinct region of positive electrostatic potential (the -

Lipophilicity Modulation: The methoxy group (C4) balances the extreme hydrophobicity introduced by the dibromo system, maintaining solubility profiles suitable for oral bioavailability (Rule of 5 compliance).

Synthesis of the Reagent

The synthesis of the acid chloride is a two-stage process starting from commercially available p-anisic acid.

Step 1: Electrophilic Aromatic Substitution (Bromination)

-

Precursor: 4-Methoxybenzoic acid (p-anisic acid).

-

Reagent: Elemental Bromine (

) in Acetic Acid or water. -

Mechanism: The methoxy group is a strong ortho, para-director. Since the para position is blocked by the carboxylic acid, bromination occurs exclusively at the two ortho positions relative to the methoxy group (C3 and C5).

Step 2: Acyl Chloride Formation

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride (( -

Critical Note: Thionyl chloride is preferred for scale-up due to the formation of gaseous byproducts (

,

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6]

Case Study: FGFR1 Kinase Inhibitors

Research into Non-Small Cell Lung Cancer (NSCLC) has utilized the 3,5-dibromo-4-methoxybenzamide scaffold to target Fibroblast Growth Factor Receptor 1 (FGFR1).[2]

-

Role: The acid chloride is coupled with substituted anilines or heterocyclic amines.

-

Effect: The bulky dibromo-phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site, inducing conformational selectivity.

-

Reference: Derivatives of this scaffold have demonstrated

values in the nanomolar range against FGFR1, validating the "metabolic blocking" hypothesis [1].

Case Study: Metabolic Disorder Therapeutics

In the search for dual inhibitors of

-

Chemistry: The acid chloride reacts with amino-chalcones or flavone precursors.

-

Activity: The resulting amides mimic natural brominated alkaloids (e.g., from marine sponges like Amphimedon sp.), showing superior inhibition compared to standard drugs like acarbose due to enhanced hydrophobic interactions with the enzyme active site [2].

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-methoxybenzoyl Chloride

This protocol ensures the generation of a moisture-sensitive reagent with high purity.

Materials:

-

3,5-Dibromo-4-methoxybenzoic acid (10.0 mmol)

-

Thionyl Chloride (

) (50.0 mmol, 5 equiv.) -

DMF (Catalytic amount, 2-3 drops)

-

Anhydrous Toluene (Optional solvent)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Activation: Charge the flask with the carboxylic acid. Add

slowly. If solubility is poor, add 20 mL anhydrous toluene. Add catalytic DMF (initiates the Vilsmeier-Haack-like catalytic cycle). -

Reflux: Heat the mixture to reflux (75-80°C). Stir for 3-5 hours.

-

Checkpoint: The reaction is complete when gas evolution (

,

-

-

Isolation: Remove excess

under reduced pressure (rotary evaporator).-

Tip: Co-evaporate with dry toluene (2x) to remove trace thionyl chloride.

-

-

Product: The residue is a crystalline solid (off-white/yellowish). Use immediately for coupling or store under inert gas.

Protocol B: General Amide Coupling (Schotten-Baumann Conditions)

Standard procedure for coupling to primary amines.

Materials:

-

3,5-Dibromo-4-methoxybenzoyl chloride (1.0 equiv.)

-

Primary Amine (e.g., Aniline derivative) (1.0 equiv.)

-

Base: Pyridine (solvent/base) or

in DCM.

Procedure:

-

Dissolve the amine (1.0 mmol) in dry Dichloromethane (DCM) (10 mL).

-

Add Triethylamine (

) (1.5 mmol). Cool to 0°C.[3] -

Dissolve the acid chloride (1.0 mmol) in DCM (5 mL) and add dropwise to the amine solution.

-

Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

(to remove unreacted acid), then Brine. Dry over

Part 4: Visualization & Data

Synthesis & Application Workflow

The following diagram illustrates the conversion of the raw material into the active pharmaceutical ingredient (API) precursor and its subsequent divergence into different therapeutic classes.

Figure 1: Synthetic pathway from commodity chemical to bioactive scaffold.

SAR Decision Logic

A logical framework for deciding when to employ this specific reagent during Lead Optimization.

Figure 2: Decision tree for deploying the 3,5-dibromo-4-methoxybenzoyl moiety in drug design.

Part 5: Quantitative Data Summary

Table 1: Comparative Physicochemical Properties Impact of the 3,5-dibromo substitution on the benzoic acid scaffold.

| Property | 4-Methoxybenzoic Acid (Parent) | 3,5-Dibromo-4-methoxybenzoic Acid | Impact on MedChem |

| MW ( g/mol ) | 152.15 | 309.94 | Increases bulk; check MW limits. |

| LogP (Lipophilicity) | ~2.0 | ~3.6 | Enhances membrane permeability. |

| pKa | 4.47 | ~3.5 | Increases acidity of the parent acid; affects solubility. |

| Metabolic Stability | Low (Ring hydroxylation) | High | Blocks P450 oxidation at C3/C5. |

| Electronic Effect | Electron Donating (+M) | Electron Withdrawing (-I of Br) | Modulates amide bond stability. |

References

-

MDPI. (2024). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]

-

PubChem. (2025).[5][6] 3,5-Dibromo-4-methoxybenzoic acid | C8H6Br2O3.[1] National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dibromo-4-methoxybenzoic acid | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tuning Acyl Chloride Reactivity: The Electronic Effects of Bromine Substituents on Benzoyl Chloride

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures, controlling the electrophilicity of acylating agents is paramount. Benzoyl chlorides are foundational building blocks for amide and ester bond formation. By strategically introducing halogen substituents—specifically bromine—onto the aromatic ring, chemists can finely tune the reactivity of the carbonyl carbon. This technical whitepaper explores the causality behind the electronic effects of bromine substituents, provides quantitative kinetic data for nucleophilic acyl substitution, and outlines a self-validating experimental protocol for measuring these reaction rates.

Mechanistic Foundations: The Electronic Profile of Bromine

The reactivity of benzoyl chloride in nucleophilic acyl substitution (such as hydrolysis, alcoholysis, or aminolysis) is dictated by the electrophilicity of its carbonyl carbon [3]. The highly electronegative oxygen and chlorine atoms naturally withdraw electron density, rendering the carbonyl carbon susceptible to nucleophilic attack. When a bromine atom is introduced to the phenyl ring, it perturbs this electronic environment through two competing mechanisms:

-

Inductive Effect (

): Bromine is highly electronegative. It withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon through the -

Resonance Effect (

): Bromine possesses non-bonding lone pairs of electrons in its

The Causality of Positional Isomerism

The net impact of the bromine substituent depends entirely on its position relative to the acyl chloride group, quantified by Hammett substituent constants (

-

Para-Substitution (4-Bromobenzoyl Chloride): In the para position, the

effect directly opposes the -

Meta-Substitution (3-Bromobenzoyl Chloride): In the meta position, resonance donation (

) to the carbonyl carbon is geometrically forbidden by the rules of

Quantitative Kinetics: Nucleophilic Acyl Substitution

The theoretical electronic effects of bromine can be empirically validated through kinetic studies. The rate of solvolysis (e.g., alcoholysis with n-propanol) provides a direct, quantifiable measure of the carbonyl carbon's electrophilicity.

During the rate-determining step of the reaction, the nucleophile attacks the carbonyl carbon to form a negatively charged tetrahedral intermediate. Electron-withdrawing groups (like bromine) stabilize this developing negative charge, lowering the activation energy (

Table 1: Pseudo-First-Order Rate Constants for Alcoholysis in n-Propanol at 25°C

| Acyl Chloride | Substituent | Hammett Constant ( | Rate Constant ( | Relative Reactivity |

| Benzoyl chloride | H | 0.00 | 0.0321 | 1.00x |

| p-Bromobenzoyl chloride | p-Br | +0.23 | 0.0590 | 1.84x |

Data derived from competitive alcoholysis kinetic studies [1, 2]. The 84% increase in the reaction rate for the para-bromo derivative directly correlates with the net inductive withdrawal (

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway of nucleophilic acyl substitution, highlighting the critical rate-determining step where the electronic effects of the bromine substituent exert their influence.

Figure 1: Addition-elimination mechanism of p-bromobenzoyl chloride nucleophilic acyl substitution.

Experimental Protocol: Kinetic Analysis of Acyl Chloride Solvolysis

To ensure scientific integrity, kinetic measurements must be conducted using a self-validating system. The following protocol outlines the methodology for determining the pseudo-first-order rate constant of p-bromobenzoyl chloride alcoholysis, incorporating critical internal controls to prevent data artifacts [2].

Objective

Determine the reaction rate constant (

Methodology & Self-Validating Controls

Step 1: Preparation of Anhydrous Reagents

-

Action: Distill n-propanol over magnesium turnings to ensure absolute anhydrous conditions.

-

Causality: Trace water will cause competitive hydrolysis of the acyl chloride, introducing a parallel reaction pathway that invalidates the pseudo-first-order assumption for alcoholysis.

Step 2: Reaction Initiation under Pseudo-First-Order Conditions

-

Action: Dissolve 0.1 mmol of p-bromobenzoyl chloride and 0.05 mmol of biphenyl (Internal Standard) in 10 mL of anhydrous n-propanol at exactly 25.0 ± 0.1 °C.

-

Causality: Using a massive molar excess of the nucleophile (n-propanol) ensures its concentration remains effectively constant, simplifying the complex second-order rate law into a measurable pseudo-first-order rate law. The internal standard (biphenyl) validates the system against HPLC injection volume errors.

Step 3: Aliquot Quenching (The Critical Step)

-

Action: At specific time intervals (e.g., 1, 3, 5, 10, 15 minutes), extract a 100 µL aliquot and immediately inject it into a quenching vial containing 900 µL of a 1.0 M diethylamine solution in acetonitrile.

-

Causality: If unquenched aliquots are injected into the HPLC, the aqueous mobile phase will instantly hydrolyze the remaining acyl chloride on the column, destroying the kinetic data. Diethylamine acts as a highly reactive, sterically unhindered nucleophile that instantly converts all residual p-bromobenzoyl chloride into a stable amide, permanently "freezing" the reaction state at that exact timestamp.

Step 4: HPLC Analysis

-

Action: Analyze the quenched samples using a C18 column (4.6 x 250 mm, 5 µm) with a gradient mobile phase of Acetonitrile/Water. Monitor UV absorbance at 254 nm.

-

Data Processing: Integrate the peaks for the product (p-bromopropylbenzoate) and the internal standard.

Step 5: Mathematical Validation

-

Action: Plot

against time ( -

Validation: The system is self-validating; if the plotted data yields a strictly linear regression (

), it confirms that the pseudo-first-order assumption holds true and no competitive side reactions (like hydrolysis) occurred. The negative slope of this line is the rate constant (

References

- BenchChem. An In-Depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 4-Bromobenzoyl Chloride. BenchChem.

- UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. University of Northern Iowa.

- LibreTexts. 21.4: Chemistry of Acid Halides. Chemistry LibreTexts.

- MDPI. A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σp in [3+2] Cycloaddition Reactions. Molecules.

Comparative Reactivity Profile: 3,5-Dibromo-4-methoxybenzoyl Chloride vs. Benzoyl Chloride

Executive Summary

This guide provides a technical comparison between the industry-standard Benzoyl Chloride (PhCOCl) and the specialized reagent 3,5-Dibromo-4-methoxybenzoyl Chloride .

While Benzoyl Chloride serves as the baseline electrophile for benzoylation, the 3,5-dibromo-4-methoxy derivative presents a distinct reactivity profile driven by a "tug-of-war" between inductive electron withdrawal and resonance donation. Contrary to the intuition that the para-methoxy group deactivates the ring, the flanking meta-bromine atoms dominate the electronic landscape, rendering this reagent more electrophilic and kinetically active than the unsubstituted parent, while offering superior handling properties due to its solid state.

Part 1: Electronic & Structural Analysis

To predict reactivity accurately, we must quantify the electronic influence of the substituents using Hammett Substituent Constants (

The Hammett Calculation

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution correlates with the electrophilicity of the carbonyl carbon.

-

Benzoyl Chloride:

(Baseline).[2] -

3,5-Dibromo-4-methoxybenzoyl Chloride:

-

4-Methoxy (-OMe): A strong Electron Donating Group (EDG) by resonance (

). -

3,5-Dibromo (-Br): Two atoms in the meta position. Halogens are Electron Withdrawing Groups (EWG) by induction (

).

-

Conclusion: A positive

Steric Inhibition of Resonance (The "Orthogonal" Effect)

Beyond simple addition of constants, the 3,5-dibromo substitution pattern introduces a critical steric factor. The bulky bromine atoms flank the methoxy group, forcing the methoxy oxygen to twist out of coplanarity with the benzene ring.

-

Result: The

-orbital overlap required for resonance donation from Oxygen to the Ring is compromised. -

Net Effect: The deactivating resonance effect of -OMe is diminished, while the activating inductive effect of -Br remains unchanged. This makes the reagent even more reactive than the Hammett calculation suggests.

Reactivity Visualization

Figure 1: The electronic tug-of-war. The 3,5-dibromo motif neutralizes the deactivating power of the methoxy group via induction and steric inhibition.

Part 2: Physical Properties & Practical Handling[1]

For the bench scientist, the physical state dictates the workflow.

| Feature | Benzoyl Chloride | 3,5-Dibromo-4-methoxybenzoyl Cl | Practical Implication |

| Physical State | Liquid | Crystalline Solid | Solid is easier to weigh accurately; no density calculation needed.[2] |

| Melting Point | -1 °C | > 80 °C (Est.) | Solid handling reduces inhalation risk compared to volatile liquids. |

| Hydrolytic Stability | Low (Fumes in air) | Moderate | The solid lattice protects the core from ambient moisture, offering a longer shelf life. |

| Solubility | Miscible in most organics | Soluble in DCM, THF, EtOAc | Requires dissolution step before addition to reaction mixtures. |

Safety Note: While the solid state reduces vapor pressure, 3,5-dibromo-4-methoxybenzoyl chloride is still a corrosive lachrymator. Upon contact with moisture, it releases HCl and the parent benzoic acid. Handle in a fume hood.

Part 3: Synthetic Protocols

Preparation of the Reagent

Commercial availability can be sporadic. It is often synthesized in situ or prepared from the acid.

Reagents: 3,5-Dibromo-4-methoxybenzoic acid, Thionyl Chloride (

-

Setup: Charge a flame-dried round-bottom flask with 3,5-dibromo-4-methoxybenzoic acid (1.0 equiv) and anhydrous Toluene or DCM (

vol). -

Activation: Add Thionyl Chloride (1.5 equiv) dropwise. Add 1-2 drops of DMF as a catalyst.

-

Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2-3 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of the acid -OH stretch in IR.

-

Isolation: Concentrate in vacuo to remove excess

. Co-evaporate with Toluene twice to ensure removal of acidic traces. The residue is the acid chloride (usually an off-white solid).

Amide Coupling Protocol (The "Schotten-Baumann" Analog)

Due to the enhanced electrophilicity, this reagent couples rapidly.

Reagents: Amine (1.0 equiv), Acid Chloride (1.1 equiv), Triethylamine (

-

Dissolution: Dissolve the Amine and

in anhydrous DCM at 0°C under -

Addition: Dissolve the 3,5-Dibromo-4-methoxybenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture.

-

Note: Unlike benzoyl chloride, you cannot simply pipette the neat reagent.

-

-

Reaction: Allow to warm to Room Temperature (RT). Reaction is typically complete in < 1 hour due to the inductive activation of the bromines.

-

Workup: Quench with sat.

. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis and application workflow.

Part 4: Drug Development Utility

Why choose this specific scaffold over a simple benzoyl group?

-

Metabolic Stability: The para-position is a primary site for cytochrome P450 oxidation (hydroxylation). The methoxy group blocks this, but can be O-demethylated. However, the flanking meta-bromines sterically hinder the demethylase enzymes, significantly increasing metabolic half-life.

-

Lipophilicity (LogP): Bromine is highly lipophilic. Adding two bromines significantly boosts the LogP of the molecule, improving membrane permeability compared to the unsubstituted benzoyl analog.

-

Halogen Bonding: The bromine atoms can engage in specific halogen bonding interactions with carbonyl backbone oxygens in the target protein binding pocket, potentially increasing potency [1].

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Available at: [Link][2]

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Available at: [Link][2]

-

PubChem. (n.d.).[2] "3,5-Dibromo-4-methoxybenzoic acid." National Library of Medicine.[6] Available at: [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,5-Dichloro-4-methoxybenzoyl chloride | C8H5Cl3O2 | CID 3830315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17213-57-9: 3,5-Dimethoxybenzoyl chloride | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. CN102531888A - Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride - Google Patents [patents.google.com]

- 6. 3,5-Dibromo-4-hydroxybenzoyl chloride | C7H3Br2ClO2 | CID 13029398 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage of Moisture-Sensitive Acid Chlorides

This guide provides an in-depth exploration of the critical principles and practices for the safe and effective storage of moisture-sensitive acid chlorides. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the fundamental chemistry that dictates storage requirements, ensuring the integrity and reactivity of these valuable reagents.

The Inherent Reactivity of Acid Chlorides: A Double-Edged Sword

Acid chlorides, or acyl chlorides, are highly valued in organic synthesis for their exceptional reactivity. This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] While this is advantageous for chemical transformations, it also makes them exquisitely sensitive to atmospheric moisture.

The Hydrolysis Reaction: The Primary Degradation Pathway

The principal concern when storing acid chlorides is their reaction with water, a process known as hydrolysis.[2] In this nucleophilic acyl substitution reaction, a water molecule attacks the electrophilic carbonyl carbon.[3] This is followed by the elimination of a chloride ion and a proton to form the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3] This reaction is often vigorous and highly exothermic.[4]

The formation of these byproducts is detrimental for several reasons:

-

Loss of Reagent: The primary acid chloride is consumed, reducing the yield of the desired reaction.

-

Introduction of Impurities: The resulting carboxylic acid and HCl can interfere with subsequent reactions or contaminate the final product.

-

Corrosion and Safety Hazards: The generated HCl is corrosive and can damage storage containers and equipment.[4] It also poses a significant inhalation hazard.[5][6]

Figure 1: Simplified mechanism of acid chloride hydrolysis.

Foundational Pillars of Acid Chloride Storage

To mitigate the risks associated with their reactivity, a multi-faceted approach to the storage of acid chlorides is essential. This approach is built on three core principles: exclusion of moisture, use of appropriate containment, and control of the storage environment.

The Imperative of a Dry, Inert Atmosphere

The most critical factor in preserving the integrity of acid chlorides is the rigorous exclusion of moisture.[4] This is best achieved by storing these reagents under a dry, inert atmosphere.[7][8]

-

Inert Gas Blanketing: Replacing the air in the headspace of the storage container with a dry, inert gas like nitrogen or argon is a highly effective technique.[8][9][10] This creates a positive pressure, preventing the ingress of moist air when the container is opened. Commercially available septum-sealed bottles are designed for this purpose, allowing for the withdrawal of the reagent via syringe while maintaining the inert atmosphere.

-

Desiccants: For less stringent applications or as a secondary measure, storing containers of acid chlorides within a desiccator containing a drying agent can be beneficial.[11][12] Indicating silica gel is a common choice as it changes color when saturated with moisture, signaling the need for regeneration or replacement.[13]

Selecting the Right Containment System

The choice of storage container is paramount to preventing both contamination of the reagent and degradation of the container itself.

-

Material Compatibility: Glass containers with ground glass stoppers or, preferably, PTFE-lined caps are suitable for storing acid chlorides.[14][15] For larger quantities, glass-lined steel or specialized polymers like high-density polyethylene (HDPE) and polytetrafluoroethylene (PTFE) are recommended.[16][17] It is crucial to avoid metal containers, as they are susceptible to corrosion from both the acid chloride and the HCl generated upon any incidental hydrolysis.[17]

-

Secure Sealing: Containers must be tightly sealed to prevent the ingress of atmospheric moisture.[7] For bottles that are frequently accessed, using parafilm or a secondary seal can provide an additional barrier.[7]

Environmental Control: Temperature and Location

The ambient conditions of the storage area play a significant role in the long-term stability of acid chlorides.

-

Temperature: Most acid chlorides can be safely stored at ambient temperatures.[4] However, it is prudent to store them in a cool, dry place away from direct sunlight and heat sources to minimize any potential for thermal decomposition.[18] Some less stable acid chlorides may require refrigerated storage; always consult the manufacturer's safety data sheet (SDS) for specific recommendations.

-

Ventilation and Segregation: Acid chlorides should be stored in a well-ventilated area, preferably within a dedicated corrosives cabinet.[19][20] They must be segregated from incompatible materials, particularly bases, alcohols, and oxidizing agents, to prevent violent reactions in case of a spill or leak.[17]

Quantitative Data on Storage Parameters

| Parameter | Recommendation | Rationale |

| Atmosphere | Dry, inert gas (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture.[8][10] |

| Primary Container | Glass with PTFE-lined cap, HDPE, or PTFE | Inert to acid chlorides and their hydrolysis byproducts.[14][17] |

| Secondary Containment | Polyethylene or glass tray | Contains spills and leaks, and separates incompatible chemicals.[7][21] |

| Storage Temperature | Cool, dry location (typically ambient) | Minimizes thermal decomposition and vapor pressure.[18] |

| Humidity | As low as reasonably achievable | Directly impacts the rate of hydrolysis. |

| Segregation | Separate from bases, alcohols, and oxidizers | Prevents violent and hazardous reactions upon accidental mixing.[17] |

Experimental Protocol: Safe Handling and Dispensing of a Moisture-Sensitive Acid Chloride

This protocol outlines the standard operating procedure for safely handling and dispensing a moisture-sensitive acid chloride, such as acetyl chloride, under an inert atmosphere.

Materials and Equipment:

-

Bottle of acetyl chloride with a septum-sealed cap

-

Dry, nitrogen-filled glove bag or glove box (optional, but recommended)

-

Dry, gas-tight syringe with a needle

-

Dry reaction vessel under a nitrogen atmosphere

-

Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., nitrile), and a lab coat.[5][22][23]

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried in an oven and cooled under a stream of dry nitrogen.

-

Inert Atmosphere: If not using a glove box, create a positive pressure of dry nitrogen over the septum-sealed bottle of acetyl chloride. This can be done by inserting a needle connected to a nitrogen line through the septum.

-

Syringe Preparation: Purge the dry syringe with dry nitrogen several times to remove any residual air and moisture.

-

Reagent Withdrawal: Carefully insert the needle of the purged syringe through the septum of the acetyl chloride bottle. Slowly withdraw the desired volume of the liquid. The positive nitrogen pressure in the bottle will aid in this process and prevent a vacuum from forming.

-

Dispensing: Quickly and carefully transfer the acetyl chloride to the reaction vessel by injecting it through a septum.

-

Cleaning: Immediately quench any residual acetyl chloride in the syringe by drawing up and expelling a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate) in a fume hood.

-

Storage Resealing: Ensure the septum on the acid chloride bottle has resealed properly. For long-term storage, it is advisable to wrap the cap and neck of the bottle with parafilm.

Figure 2: Workflow for the safe dispensing of acid chlorides.

Conclusion: A Proactive Approach to Reagent Integrity

The successful use of moisture-sensitive acid chlorides in research and development hinges on a proactive and informed approach to their storage. By understanding the chemical principles behind their reactivity and implementing rigorous protocols for the exclusion of moisture, appropriate containment, and environmental control, scientists can ensure the long-term stability and efficacy of these vital reagents. Adherence to these guidelines not only preserves the quality of the chemicals but also fosters a safer laboratory environment.

References

-

Standard Operating Procedure. (n.d.). University of California Merced. Retrieved from [Link]

-

Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved from [Link]

-

10 Hazards And Safety Tips You Need To Know About HCL. (2022, December 1). New York Safety and Training. Retrieved from [Link]

-

Hydrochloric Acid Storage Tanks & HCl Specifications. (n.d.). Protank. Retrieved from [Link]

-

Chemical Storage. (n.d.). University of California Merced. Retrieved from [Link]

-

The hydrolysis of an acid/acyl chloride reaction mechanism. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Precision Tank. Retrieved from [Link]

- Method for purifying acid chlorides. (n.d.). Google Patents.

-

Mechanism of the Hydrolysis of Acid Chlorides. Part II. (1950). ElectronicsAndBooks. Retrieved from [Link]

-

Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED). (2004, January 27). ACS Publications. Retrieved from [Link]

-

Desiccant Guide: Protect Products from Moisture Damage. (n.d.). Benchmark Industrial. Retrieved from [Link]

-

What kind of containers should be used for storing acids?. (2021, February 15). JRMS Engineering Works. Retrieved from [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2024, May 25). Yufeng. Retrieved from [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of Edinburgh. Retrieved from [Link]

-

Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

-

Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board. Retrieved from [Link]

-

What Are Desiccants and How They Work for Moisture Control. (2023, December 23). Stream Peak. Retrieved from [Link]

-

What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (2024, February 10). Sentro Tech. Retrieved from [Link]

-

Acyl Halide Substitution Reactions. (n.d.). LibreTexts. Retrieved from [Link]

-

Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

-

28 Creative Applications & Uses for Desiccant Packs. (2024, April 4). Edco Supply. Retrieved from [Link]

-

How Do Desiccant Packaging Materials Prevent Moisture Damage in Medicines?. (2024, February 26). sorbeadindia. Retrieved from [Link]

-

Storage of corrosive chemicals: 5 warehousing essentials. (2024, February 15). Weber Logistics. Retrieved from [Link]

-

Principles of Inert Atmosphere Storage. (2023, December 27). ResearchGate. Retrieved from [Link]

-

The How and Why of Keeping it Dry with Desiccant. (2023, September 26). Armor Protective Packaging. Retrieved from [Link]

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2024, May 28). Yufeng. Retrieved from [Link]

-

Powder Storage Solutions. (n.d.). Inert. Retrieved from [Link]

-

Acid Chloride/ chloroformate purification?. (2024, April 9). ResearchGate. Retrieved from [Link]

-

Stability Analysis of Acid Chloride a. (n.d.). ResearchGate. Retrieved from [Link]

-

OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

-

Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

-

Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]

-

Stability of Cholinium Chloride-Based Deep Eutectic Solvents with Carboxylic Acids: A Study on Ester Formation. (2023, October 17). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Proper Reagent Handling Techniques. (n.d.). Scribd. Retrieved from [Link]

-

Chemical Storage Guidelines. (n.d.). University of California Santa Cruz. Retrieved from [Link]

-

Laboratory Safety Rules for Acid Handling. (n.d.). Cerebral-Overload. Retrieved from [Link]

Sources

- 1. esports.bluefield.edu - Acyl Halide Substitution Reactions [esports.bluefield.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. download.basf.com [download.basf.com]

- 5. camachem.com [camachem.com]

- 6. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. kintekfurnace.com [kintekfurnace.com]

- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]

- 10. researchgate.net [researchgate.net]

- 11. Desiccant Guide: Protect Products from Moisture Damage | Benchmark Industrial [benchmarkinc.com]

- 12. 28 Creative Applications & Uses for Desiccant Packs | Edco [edcosupply.com]

- 13. One moment, please... [streampeak.com.sg]

- 14. What kind of containers should be used for storing acids? - JRMS Engineering Works [jrmsindia.com]

- 15. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. protank.com [protank.com]

- 17. alliancechemical.com [alliancechemical.com]

- 18. ironcladenvironmental.com [ironcladenvironmental.com]

- 19. nottingham.ac.uk [nottingham.ac.uk]

- 20. weberlogistics.com [weberlogistics.com]

- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 22. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 23. flinnsci.com [flinnsci.com]

Methodological & Application

Application Note: General Procedure for Acylation Using 3,5-Dibromo-4-methoxybenzoyl Chloride

Introduction & Scientific Context

In modern drug discovery and natural product synthesis, 3,5-Dibromo-4-methoxybenzoyl chloride (CAS 4073-36-3) serves as a highly specialized and potent electrophile. The parent acid of this compound, 3,5-dibromo-4-methoxybenzoic acid, is a well-documented marine secondary metabolite originally isolated from sponges such as Amphimedon sp. and marine bacteria like Planctomycetes[1].

Incorporating this dibrominated aromatic motif into synthetic libraries has proven highly valuable. Derivatives of this scaffold have demonstrated significant pharmacological potential, including potent antibacterial activity against Gram-negative pathogens[2] and high efficacy in the synthesis of oxazine derivatives for treating uric acid-related metabolic disorders[3]. This application note provides a self-validating, mechanistically grounded protocol for utilizing this reagent in N-acylation and O-acylation workflows.

Mechanistic Causality & Reagent Design

The reactivity of 3,5-dibromo-4-methoxybenzoyl chloride is governed by the delicate electronic and steric balance of its substituents:

-

Electrophilic Activation : The two bulky bromine atoms at the meta (3,5) positions exert a strong inductive electron-withdrawing effect (-I). This significantly increases the partial positive charge (

) on the carbonyl carbon, lowering the activation energy required for nucleophilic attack. -

Steric Shielding : The ortho-positions relative to the acyl chloride are unsubstituted, allowing an unhindered Bürgi-Dunitz trajectory for incoming nucleophiles. Conversely, the bulky bromines sterically shield the para-methoxy group, preventing unwanted side reactions at that ether linkage.

-

Solvent & Base Causality : Tetrahydrofuran (THF) is frequently chosen as the solvent because it solubilizes complex heterocyclic amines effectively without participating in competing reactions, thereby minimizing the generation of mutagenic or toxic intermediates[3]. A non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is strictly required to scavenge the HCl byproduct. Failure to neutralize this acid results in the rapid protonation of the nucleophilic amine, immediately arresting the reaction[4].

Reaction Pathway Visualization

Fig 1: Nucleophilic acyl substitution pathway of 3,5-dibromo-4-methoxybenzoyl chloride.

Quantitative Data: Optimized Reaction Parameters

To ensure reproducibility across different nucleophiles, the following parameters have been optimized for both amide and ester bond formations.

| Reaction Parameter | N-Acylation (Amide Bond Formation) | O-Acylation (Esterification) | Mechanistic Rationale |

| Nucleophile | Primary (1°) or Secondary (2°) Amines | Primary (1°) or Secondary (2°) Alcohols | Amines are intrinsically more nucleophilic than alcohols, requiring less aggressive activation. |

| Preferred Solvent | Anhydrous THF or DCM | Anhydrous DCM | THF solubilizes complex heterocyclic amines effectively[3]. |

| Acid Scavenger | TEA or DIPEA (2.0 – 3.0 eq) | TEA (2.0 eq) | Neutralizes the HCl byproduct to prevent nucleophile protonation[4]. |

| Catalyst | None required | DMAP (0.1 – 0.2 eq) | DMAP forms a highly reactive acylpyridinium intermediate necessary for weaker nucleophiles. |

| Temperature | 0 °C initiation | 0 °C initiation | Low initial temperature controls the exothermic kinetics and prevents di-acylation. |

| Reaction Time | 1 – 3 hours | 4 – 12 hours | Amide formation is significantly faster due to higher nucleophilicity. |

Step-by-Step Experimental Protocol: N-Acylation

This protocol is designed as a self-validating system . Each step contains built-in physical or chemical indicators to confirm the reaction is proceeding correctly.

Step 1: System Preparation & Solvation

-

Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add the amine nucleophile (1.0 eq) and dissolve in anhydrous THF to achieve a concentration of 0.1 M to 0.5 M.

-

Causality: Ambient moisture acts as a competing nucleophile, leading to the rapid hydrolysis of the acyl chloride back to 3,5-dibromo-4-methoxybenzoic acid. Strict anhydrous conditions are critical.

Step 2: Base Addition

-

Inject TEA or DIPEA (2.5 eq) via syringe. Stir for 5 minutes at room temperature to ensure complete homogenization.

Step 3: Electrophilic Addition

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 3,5-dibromo-4-methoxybenzoyl chloride (1.1 to 1.2 eq) dropwise (if dissolved in a small amount of THF) or in small solid portions.

-

Causality: The formation of the tetrahedral intermediate is highly exothermic. Cooling controls the reaction rate and suppresses the formation of di-acylated byproducts when using primary amines[4].

Step 4: Propagation & In-Process Monitoring

-

Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 1 to 3 hours[3].

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The starting amine can be visualized via Ninhydrin stain (which will disappear as the reaction proceeds), while the highly conjugated dibrominated product will be strongly UV-active at 254 nm.

Step 5: Self-Validating Workup Sequence Quench the reaction by adding distilled water, then extract the mixture with Ethyl Acetate or Dichloromethane (3x). Perform the following sequential washes on the combined organic layers:

-

1N HCl Wash (2x) : Purpose: Selectively protonates unreacted starting amine and the TEA/DIPEA base, pulling them into the aqueous layer. Validation: The aqueous layer pH should test at ~1.

-

Saturated NaHCO₃ Wash (2x) : Purpose: Deprotonates any 3,5-dibromo-4-methoxybenzoic acid generated from the hydrolysis of unreacted acyl chloride. Validation: Visible effervescence (CO₂ gas) confirms the neutralization of residual acid.

-

Brine Wash (1x) : Purpose: Removes residual water from the organic layer via osmotic pressure.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acylated product.

References

-

[4] Title: SUPPORTING INFORMATION - AWS (Bis(benzanilides) Synthesis) Source: amazonaws.com URL:

-